molecular formula C17H15N3O3 B2987523 N-[(2-methyl-1H-indol-5-yl)methyl]-3-nitrobenzamide CAS No. 863001-85-8

N-[(2-methyl-1H-indol-5-yl)methyl]-3-nitrobenzamide

Cat. No.: B2987523
CAS No.: 863001-85-8
M. Wt: 309.325
InChI Key: IVNIMDZBVHNVOZ-UHFFFAOYSA-N
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Description

N-[(2-methyl-1H-indol-5-yl)methyl]-3-nitrobenzamide is a synthetic small molecule featuring a 2-methylindole scaffold linked via a methylene bridge to a 3-nitrobenzamide group. The indole moiety is substituted at the 5-position, while the benzamide carries a nitro group in the meta position.

Properties

IUPAC Name

N-[(2-methyl-1H-indol-5-yl)methyl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3/c1-11-7-14-8-12(5-6-16(14)19-11)10-18-17(21)13-3-2-4-15(9-13)20(22)23/h2-9,19H,10H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVNIMDZBVHNVOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2)CNC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-methyl-1H-indol-5-yl)methyl]-3-nitrobenzamide typically involves the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

    Attachment of the Nitrobenzamide Group: The nitrobenzamide group can be introduced through a nucleophilic substitution reaction. For example, the reaction of 2-methylindole with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine can yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(2-methyl-1H-indol-5-yl)methyl]-3-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

    Oxidation: The indole moiety can undergo oxidation reactions, leading to the formation of various oxidized products.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.

    Substitution: Nucleophiles such as amines or thiols, base (e.g., sodium hydroxide), solvent (e.g., dimethylformamide).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: Formation of N-[(2-methyl-1H-indol-5-yl)methyl]-3-aminobenzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

    Oxidation: Formation of oxidized indole derivatives.

Scientific Research Applications

N-[(2-methyl-1H-indol-5-yl)methyl]-3-nitrobenzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting various diseases, including cancer and infectious diseases.

    Biological Studies: The compound can be used to study the biological activities of indole derivatives, including their interactions with enzymes and receptors.

    Chemical Biology: It can serve as a probe to investigate cellular pathways and molecular mechanisms.

    Industrial Applications: The compound can be used in the synthesis of other complex molecules and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[(2-methyl-1H-indol-5-yl)methyl]-3-nitrobenzamide involves its interaction with specific molecular targets. The nitrobenzamide group can interact with enzymes and receptors, leading to the modulation of their activity. The indole moiety can bind to various biological targets, including proteins and nucleic acids, influencing cellular processes and pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The compound shares structural motifs with several derivatives reported in the literature, particularly those combining indole or benzamide groups with nitro, halogen, or heterocyclic substituents. Key analogs and their distinguishing features are summarized below:

Table 1: Comparison of Structural Analogs
Compound Name Key Substituents Yield (%) Melting Point (°C) Biological/Functional Notes Reference
N-((4-((2,4-Dioxoimidazolidin-5-yl)methyl)phenyl)carbamothioyl)-3-nitrobenzamide 3-Nitrobenzamide, imidazolidinone 79 168–170 Not reported
(S)-2-Chloro-N-((3-(3-fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl)-3-nitrobenzamide 3-Nitrobenzamide, chloro, morpholino 91 200–202 Antibacterial activity
N-[3-(2-dimethylaminoethyl)-2-methyl-1H-indol-5-yl]-4-fluorobenzamide 4-Fluorobenzamide, dimethylaminoethyl Not reported Not reported 5-HT1F receptor agonist
2-(3-Fluorobenzyl)-1-methyl-5-nitro-1,2-dihydro-3H-indazol-3-one 5-Nitroindazolone, fluorobenzyl 96 125–127 Anticandidal activity
N-(4-Bromophenyl)-3-nitrobenzamide 3-Nitrobenzamide, bromophenyl Not reported Not reported Intermediate in covalent inhibitors

Spectral and Analytical Characterization

  • Spectroscopy: All analogs were characterized via 1H/13C NMR and IR spectroscopy. The nitro group typically shows strong IR absorption near 1520–1350 cm⁻¹ (asymmetric and symmetric NO₂ stretching) . Indole NH stretches appear around 3400 cm⁻¹, while benzamide C=O peaks are observed near 1670 cm⁻¹ .
  • Elemental Analysis : Close agreement between theoretical and experimental C/H/N ratios confirms purity in analogs like those in .

Biological Activity

N-[(2-methyl-1H-indol-5-yl)methyl]-3-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant studies that highlight its therapeutic potential.

Structural Characteristics

The compound features an indole moiety linked to a nitrobenzamide, with the nitro group enhancing its reactivity and biological interactions. The molecular formula is C13_{13}H12_{12}N4_{4}O3_{3}, with a molecular weight of approximately 272.26 g/mol. The distinct substitution pattern on the indole and benzamide rings influences its pharmacological properties.

Biological Activities

1. Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity. Similar compounds have demonstrated the ability to inhibit cell proliferation in various cancer cell lines, potentially through mechanisms such as apoptosis induction and cell cycle arrest.

2. Antimicrobial Effects
The compound has also been studied for its antimicrobial properties. Compounds with similar structures often show activity against a range of bacterial and fungal pathogens, suggesting that this compound may possess similar capabilities.

3. Mechanism of Action
The mechanism of action involves interaction with specific molecular targets, including enzymes and receptors. The nitro group can undergo bioreduction, forming reactive intermediates that interact with cellular macromolecules, leading to cytotoxic effects in cancer cells.

Case Studies

Several studies have focused on the biological evaluation of this compound:

  • Anticancer Activity : In vitro studies have shown that this compound inhibits the growth of various cancer cell lines, including breast and colon cancer cells. The compound was found to induce apoptosis through the activation of caspase pathways.
  • Antimicrobial Activity : A study reported that this compound exhibited significant antibacterial activity against Gram-positive bacteria, which could lead to potential applications in treating infections caused by resistant strains.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds:

Compound NameStructure FeaturesBiological Activity
N-(1-methyl-1H-indol-3-yl)methyl)-3-nitrobenzamideIndole core with a different methyl substitutionModerate anticancer activity
N-(2-methyl-1H-indol-5-yl)methyl)-4-nitrobenzamideNitro group at a different positionEnhanced antimicrobial effects
N-(2-methyl-1H-indol-5-yl)methyl)-3-amino-benzamideAmino group instead of a nitro groupReduced cytotoxicity

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